MS023

Description

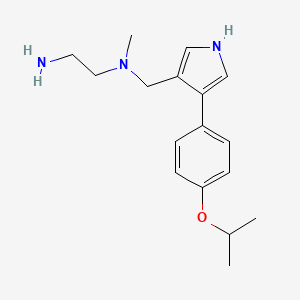

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTVWAGUJRUAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS023 on PRMT1

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action of MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), with a particular focus on its effects on PRMT1. This guide synthesizes key findings from biochemical, biophysical, and cellular studies to serve as a technical resource for professionals in the fields of epigenetics, drug discovery, and cancer biology.

Introduction to PRMTs and the Significance of PRMT1

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins.[1] This post-translational modification plays a crucial role in regulating numerous cellular processes, including transcriptional regulation, RNA metabolism, DNA damage repair, and signal transduction.[1][2] Dysregulation of PRMT activity has been implicated in the pathogenesis of various diseases, most notably cancer.[1][3]

PRMTs are classified into three types based on their catalytic activity.[4] Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze both monomethylation and asymmetric dimethylation of arginine residues.[1][4] Type II PRMTs (PRMT5 and 9) are responsible for monomethylation and symmetric dimethylation, while Type III PRMTs (PRMT7) only perform monomethylation.[1][4]

PRMT1 is the predominant Type I PRMT, accounting for over 90% of asymmetric arginine dimethylation in cells.[5] Its substrates include a wide range of histone and non-histone proteins, highlighting its central role in cellular function.[1] Overexpression of PRMT1 has been observed in various cancers, making it an attractive therapeutic target.[3][6] this compound has emerged as a critical chemical probe for studying the biological functions of Type I PRMTs and as a potential lead compound for therapeutic development.[4][7]

Biochemical Mechanism of Action of this compound

This compound is a potent, selective, and cell-active inhibitor of human Type I PRMTs.[4][7] Kinetic studies have revealed that this compound is a non-competitive inhibitor with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate.[4] This indicates that the inhibitor does not compete with either SAM or the substrate for binding to the active site.

A crystal structure of PRMT6 in complex with this compound has provided significant insights into its binding mode.[4][7] The structure reveals that this compound binds to the substrate-binding site, where its ethylenediamino group acts as an arginine mimetic.[4] This structural information confirms the inhibitor design hypothesis and provides a basis for the rational design of next-generation PRMT inhibitors.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Enzyme | IC50 (nM) |

| PRMT1 | 30 ± 9[4] |

| PRMT3 | 119 ± 14[4] |

| PRMT4 | 83 ± 10[4] |

| PRMT6 | 4 ± 0.5[4] |

| PRMT8 | 5 ± 0.1[4] |

| Cell Line | Assay | IC50 (nM) |

| MCF7 | Inhibition of H4R3me2a | 9[8][9] |

| HEK293 | Inhibition of H3R2me2a | 56[8][9] |

Selectivity Profile: this compound is highly selective for Type I PRMTs. It is inactive against Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs, as well as a broad panel of protein lysine methyltransferases and DNA methyltransferases at concentrations up to 10 µM.[4][9] A close analog of this compound, MS094, is inactive in both biochemical and cellular assays and serves as an excellent negative control for chemical biology studies.[4][7]

Cellular Effects of this compound

Treatment of cells with this compound leads to a variety of downstream effects, reflecting the diverse roles of PRMT1.

-

Alteration of Arginine Methylation Patterns: this compound potently reduces the levels of asymmetric dimethylarginine (ADMA) marks, such as H4R3me2a, in a dose-dependent manner.[3][4] This inhibition of Type I PRMT activity leads to a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels, as substrates that are normally asymmetrically dimethylated become available to Type II and Type III PRMTs.[4][5]

-

Impact on Cell Proliferation: The effect of this compound on cell growth is cell-type dependent. While it does not significantly impact the growth of some cell lines at concentrations up to 1 µM, it can decrease cell growth at higher concentrations.[4] In certain cancer cell lines, such as small cell lung cancer (SCLC) and clear cell renal cell carcinoma (ccRCC), this compound demonstrates anti-proliferative effects.[10][11]

-

Induction of DNA Damage: Mechanistic studies have shown that this compound impairs RNA splicing, which leads to the accumulation of DNA:RNA hybrids (R-loops) and subsequent DNA double-strand breaks (DSBs).[10][12][13] This induction of DNA damage is a key mechanism underlying its anti-cancer activity.

-

Synergy with DNA Damaging Agents: Due to its ability to induce DNA damage and impair DNA damage repair pathways, this compound shows synergistic effects when combined with DNA damaging agents such as cisplatin, etoposide, and PARP inhibitors.[10][12] This suggests a promising therapeutic strategy for sensitizing cancer cells to existing therapies.

Signaling Pathways Modulated by PRMT1 Inhibition

PRMT1 is known to regulate several key signaling pathways that are often dysregulated in cancer. Inhibition of PRMT1 by this compound can therefore have profound effects on these pathways.

-

EGFR and Wnt Signaling: In breast cancer, PRMT1 has been shown to regulate the epidermal growth factor receptor (EGFR) and Wnt signaling pathways.[2][6] PRMT1 can regulate EGFR transcription by methylating histones on its promoter.[2] Furthermore, PRMT1's enzymatic activity is required for the activation of the canonical Wnt pathway.[2] Inhibition of Type I PRMTs with compounds like this compound can decrease breast cancer cell proliferation by downregulating these pathways.[2]

-

cGAS-STING Pathway: Recent studies have indicated that PRMT1 can inhibit the enzymatic activity of cGAS through arginine methylation, thereby suppressing the cGAS-STING anti-tumor immune signaling pathway.[14] Inhibition of PRMT1 can activate this pathway, potentially enhancing the efficacy of immunotherapies.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

Biochemical Assay: Scintillation Proximity Assay (SPA)

This assay is used to determine the in vitro inhibitory activity of compounds against PRMTs.[8][15]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the PRMT enzyme, a biotinylated peptide substrate, and the test compound (e.g., this compound) in assay buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Incubation: The reaction is incubated to allow for the enzymatic transfer of the tritiated methyl group to the peptide substrate.

-

Quenching: The reaction is stopped by the addition of a quenching buffer.

-

Detection: Streptavidin-coated SPA beads are added to the reaction mixture. The biotinylated and tritiated peptide substrate binds to the beads, bringing the scintillant in the beads in close proximity to the tritium, resulting in light emission.

-

Measurement: The emitted light is measured using a microplate scintillation counter. The IC50 values are calculated from the dose-response curves.

Cellular Assay: Western Blotting for Histone Methylation

This assay is used to assess the effect of this compound on cellular histone methylation marks.[3][4]

-

Cell Culture and Treatment: Cells (e.g., MCF7) are cultured and treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford assay).

-

SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the methylation mark of interest (e.g., anti-H4R3me2a) and a loading control (e.g., anti-total Histone H4).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: The band intensities are quantified using densitometry software, and the levels of the specific methylation mark are normalized to the total histone levels.

In Vivo Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of this compound in a preclinical animal model.[16][17]

-

Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are subcutaneously injected into immunodeficient mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.

-

Drug Administration: The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule, while the control group receives a vehicle control.

-

Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissue can be used for further analysis, such as Western blotting, to confirm target engagement.[16]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Type I PRMTs, with a primary cellular target being PRMT1. Its non-competitive, substrate-mimicking mechanism of action provides a strong foundation for its use as a chemical probe to dissect the complex biology of arginine methylation. The cellular consequences of PRMT1 inhibition by this compound are profound, leading to alterations in global methylation patterns, impaired RNA metabolism, and the induction of DNA damage, which can be leveraged for therapeutic benefit, particularly in oncology. The synergistic effects of this compound with DNA damaging agents highlight its potential as a component of combination therapies. The availability of the inactive analog, MS094, further enhances its utility as a tool for rigorous chemical biology research. This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the role of this compound and PRMT1 in health and disease.

References

- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. probiologists.com [probiologists.com]

- 15. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 16. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

The Disarming of a Key Epigenetic Regulator: An In-depth Technical Guide to the MS023 Inhibitor's Effect on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications of histones are critical regulatory mechanisms in gene expression and chromatin organization. Among these, histone arginine methylation, catalyzed by protein arginine methyltransferases (PRMTs), has emerged as a key player in various cellular processes and a compelling target in drug discovery, particularly in oncology. MS023 is a potent, selective, and cell-active small molecule inhibitor of Type I PRMTs, a family of enzymes responsible for asymmetric dimethylation of arginine residues on histones and other proteins.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on histone methylation and gene expression, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its effects by specifically inhibiting the catalytic activity of Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[1][2][4][6] It is a noncompetitive inhibitor with respect to both the S-adenosylmethionine (SAM) cofactor and the peptide substrate.[1] A crystal structure of PRMT6 in complex with this compound has revealed that the inhibitor binds to the substrate-binding site.[1][3] This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels within the cell.[1][2]

A primary consequence of Type I PRMT inhibition by this compound is the decreased methylation of histone proteins. Specifically, this compound treatment leads to a potent and concentration-dependent reduction in the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) and histone H3 at arginine 2 (H3R2me2a).[1] These histone marks are crucial for the regulation of gene transcription, and their alteration by this compound underlies its profound effects on cellular function.

Quantitative Data on this compound Activity

The potency and cellular effects of this compound have been quantified across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound against Type I PRMTs

| Target Enzyme | IC50 (nM) |

| PRMT1 | 30 ± 9 |

| PRMT3 | 119 ± 14 |

| PRMT4 (CARM1) | 83 ± 10 |

| PRMT6 | 4 ± 0.5 |

| PRMT8 | 5 ± 0.1 |

| Data represents the mean ± standard deviation from biochemical assays.[1][2][3][4][6][7] |

Table 2: Cellular Activity of this compound on Histone Methylation

| Cell Line | Histone Mark | IC50 (nM) |

| MCF7 | H4R3me2a | 9 ± 0.2 |

| HEK293 | H3R2me2a | 56 ± 7 |

| Data represents the mean ± standard error of the mean (SEM) from cellular assays.[1][2][3] |

Table 3: Effect of this compound on the Expression of Cell Cycle and DNA Damage Response Genes

| Gene | Cell Line | Treatment | Log2 Fold Change |

| Cell Cycle | |||

| BUB1B | RCC243 | 5 µM this compound for 3 days | Downregulated |

| CENPA | RCC243 | 5 µM this compound for 3 days | Downregulated |

| CENPI | RCC243 | 5 µM this compound for 3 days | Downregulated |

| BUB1B | 786-0 | 5 µM this compound for 3 days | Downregulated |

| CENPA | 786-0 | 5 µM this compound for 3 days | Downregulated |

| CENPI | 786-0 | 5 µM this compound for 3 days | Downregulated |

| DNA Damage Response | |||

| FANCM | RCC243 | 5 µM this compound for 3 days | Downregulated |

| BRCA2 | RCC243 | 5 µM this compound for 3 days | Downregulated |

| RAD51AP1 | RCC243 | 5 µM this compound for 3 days | Downregulated |

| FANCD2 | RCC243 | 5 µM this compound for 3 days | Downregulated |

| FANCM | 786-0 | 5 µM this compound for 3 days | Downregulated |

| BRCA2 | 786-0 | 5 µM this compound for 3 days | Downregulated |

| RAD51AP1 | 786-0 | 5 µM this compound for 3 days | Downregulated |

| FANCD2 | 786-0 | 5 µM this compound for 3 days | Downregulated |

| Data is derived from RNA-sequencing analysis. The term "Downregulated" indicates a statistically significant decrease in gene expression.[2][7] |

Signaling Pathways and Experimental Workflows

The inhibition of Type I PRMTs by this compound initiates a cascade of events, primarily impacting gene expression programs that govern cell cycle progression and the DNA damage response.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

In Vitro Histone Methyltransferase Assay (Scintillation Proximity Assay)

This protocol is adapted for determining the IC50 values of this compound against Type I PRMTs.

Materials:

-

Recombinant human PRMT1, PRMT3, PRMT4, PRMT6, or PRMT8

-

Biotinylated histone H4 peptide (1-21) substrate

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

This compound inhibitor

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT

-

Streptavidin-coated SPA beads

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).

-

Add 10 µL of a solution containing the PRMT enzyme and the biotinylated histone H4 peptide in assay buffer.

-

Initiate the reaction by adding 10 µL of a solution containing ³H-SAM in assay buffer.

-

Incubate the plate at room temperature for 1 hour with gentle shaking.

-

Terminate the reaction by adding 60 µL of a quenching buffer containing streptavidin-coated SPA beads.

-

Incubate for another hour at room temperature to allow the biotinylated peptide to bind to the beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blotting for Histone Methylation

This protocol is for assessing the effect of this compound on cellular levels of histone arginine methylation.

Materials:

-

Cell lines of interest (e.g., MCF7, HEK293)

-

This compound inhibitor

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H4R3me2a, anti-H3R2me2a, anti-Histone H3, anti-Histone H4

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 48 hours).

-

Harvest cells and lyse them in cell lysis buffer on ice.

-

Determine protein concentration using a BCA or Bradford assay.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H4R3me2a) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the signal of the methylated histone to the total histone signal (e.g., H4R3me2a to total H4).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is for identifying the genomic loci where histone arginine methylation is altered by this compound.

Materials:

-

Cell lines of interest treated with this compound or DMSO

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Antibodies for immunoprecipitation (e.g., anti-H4R3me2a)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Treat cells with this compound or DMSO.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin overnight at 4°C with an antibody specific for the histone mark of interest.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a DNA purification kit.

-

Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Analyze the sequencing data to identify regions of enrichment for the specific histone mark.

Conclusion

This compound is a valuable chemical probe for studying the role of Type I PRMTs and histone arginine methylation in cellular processes. Its high potency and selectivity, coupled with its demonstrated effects on histone methylation and gene expression, make it a powerful tool for researchers in epigenetics and drug development. The experimental protocols provided in this guide offer a framework for the robust characterization of this compound and other similar inhibitors, facilitating further investigation into the therapeutic potential of targeting protein arginine methylation.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

MS023: A Technical Guide to a Potent and Selective Type I Protein Arginine Methyltransferase Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

MS023 is a potent, selective, and cell-active chemical probe that acts as an inhibitor of human type I protein arginine methyltransferases (PRMTs).[1][2][3] This class of enzymes catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various biological processes, including signal transduction, gene transcription, and DNA repair.[3][4] Overexpression and dysregulation of type I PRMTs have been implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets.[4][5] this compound serves as an invaluable tool for elucidating the biological functions of type I PRMTs and exploring their therapeutic potential.[3] This document provides a comprehensive overview of the discovery, biochemical and cellular characterization, and mechanism of action of this compound, along with detailed experimental protocols. A structurally similar but biologically inactive analog, MS094, is also available as a negative control for rigorous chemical biology studies.[2][3][4]

Discovery and Selectivity Profile

This compound was developed through a collaboration between the Icahn School of Medicine at Mount Sinai and the Structural Genomics Consortium (SGC).[4] It was designed to be a selective inhibitor of the type I PRMT family, which includes PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[3][4] Extensive screening confirmed its high potency against these enzymes while demonstrating remarkable selectivity. This compound is completely inactive against type II (e.g., PRMT5, PRMT9) and type III (PRMT7) PRMTs, as well as a broad panel of protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) at concentrations up to 10 µM.[2][3][6]

Mechanism of Action

Biochemical and structural studies have elucidated the mechanism of action for this compound. A co-crystal structure of this compound in complex with PRMT6 revealed that the inhibitor binds to the substrate-binding site of the enzyme.[2][3] Kinetic assays demonstrated that this compound is a non-competitive inhibitor with respect to both the methyl-donor cofactor S-adenosyl-L-methionine (SAM) and the peptide substrate.[2] This indicates that increasing concentrations of either SAM or the protein substrate do not overcome the inhibitory effect of this compound.[2]

In a cellular context, this compound's inhibition of type I PRMTs leads to a global reduction in asymmetric arginine dimethylation (ADMA).[2][3] Concurrently, this blockade results in an observable increase in the levels of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), as the substrate pool is shunted towards the active type II PRMTs.[2][3]

Quantitative Data

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against recombinant human type I PRMT enzymes.

| Target Enzyme | IC₅₀ (nM) | Reference(s) |

| PRMT1 | 30 | [1][7][8] |

| PRMT3 | 119 | [1][7][8] |

| PRMT4 (CARM1) | 83 | [1][7][8] |

| PRMT6 | 4 | [1][7][8] |

| PRMT8 | 5 | [1][7][8] |

This table shows the potency of this compound in inhibiting the methylation of specific histone marks in different cell lines, a key measure of its target engagement in a cellular environment.

| Cellular Mark | Cell Line | Treatment Time | IC₅₀ (nM) | Reference(s) |

| H4R3me2a | MCF7 | 48 hours | 9 | [1][6] |

| H3R2me2a | HEK293 | 20 hours | 56 | [1][4][6] |

Experimental Protocols

This protocol outlines a common method for measuring the biochemical potency of inhibitors against PRMT enzymes.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the specific PRMT enzyme, a biotinylated peptide substrate (e.g., a histone tail peptide), and varying concentrations of the test compound (this compound).

-

Initiation of Reaction: Start the methyltransferase reaction by adding S-adenosyl-L-[³H]-methionine ([³H]-SAM) as the methyl donor. Allow the reaction to proceed at a set temperature (e.g., 23°C) for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a high concentration of non-tritiated SAM.

-

Signal Detection: Add streptavidin-coated scintillant-embedded beads (e.g., SPA beads). The biotinylated peptide substrate binds to the beads.

-

Quantification: When the [³H]-methyl group is transferred to the peptide, it is brought into close proximity with the scintillant, producing a light signal. This signal is quantified using a microplate scintillation counter.[7]

-

Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]

This protocol describes how to measure the effect of this compound on histone arginine methylation in cells.

-

Cell Culture and Treatment: Plate cells (e.g., MCF7 or HEK293) and allow them to adhere. Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for a specified duration (e.g., 20-48 hours).[4]

-

Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a or anti-H3R2me2a).[2][4]

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Also, probe for a loading control, such as total Histone H3, Histone H4, or β-actin, to normalize the data.[2]

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the signal of the methylated histone to the total histone or loading control.[4] Plot the normalized values against the inhibitor concentration to determine the cellular IC₅₀.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

MS023: A Chemical Probe for Type I Protein Arginine Methyltransferases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in a wide array of cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair.[1][2] Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[3][4]

PRMTs are classified into three types based on their catalytic activity. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1][2][4] Type II PRMTs (PRMT5 and PRMT9) produce MMA and symmetric dimethylarginine (sDMA), while the sole Type III member, PRMT7, only generates MMA.[1][2]

MS023 is a potent, selective, and cell-active small molecule inhibitor of type I PRMTs.[5][6][7][8][9] Its development has provided the research community with a valuable tool to investigate the biological functions of this enzyme subclass. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, selectivity, mechanism of action, and detailed experimental protocols for its use. A structurally similar but inactive analog, MS094, is also available as a negative control for chemical biology studies.[5][7]

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibitory activity against several type I PRMTs in biochemical assays. It is particularly potent against PRMT6 and PRMT8.[5][8][9] In cellular contexts, this compound effectively inhibits the methylation of key histone substrates, demonstrating its cell permeability and target engagement.

Table 1: Biochemical Inhibitory Activity of this compound against Type I PRMTs

| Target | IC50 (nM) |

| PRMT1 | 30 ± 9[5] |

| PRMT3 | 119 ± 14[5] |

| PRMT4 (CARM1) | 83 ± 10[5] |

| PRMT6 | 4 ± 0.5[5] |

| PRMT8 | 5 ± 0.1[5] |

Table 2: Cellular Activity of this compound

| Cell Line | Target Substrate | Cellular IC50 (nM) | Reference |

| MCF7 | H4R3me2a (Histone H4 Arginine 3 asymmetric dimethylation) | 9 ± 0.2 | [5][7] |

| HEK293 (PRMT6 overexpression) | H3R2me2a (Histone H3 Arginine 2 asymmetric dimethylation) | 56 ± 7 | [5][7] |

Selectivity Profile

This compound exhibits high selectivity for type I PRMTs. It is inactive against type II (PRMT5, PRMT9) and type III (PRMT7) PRMTs at concentrations up to 10 µM.[5] Furthermore, this compound shows no inhibitory activity against a panel of 25 protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs), nor against three histone lysine demethylases at concentrations up to 10 µM.[5]

Mechanism of Action

Mechanism of action studies have revealed that this compound is a non-competitive inhibitor with respect to both the cofactor SAM and the peptide substrate.[5] This was determined by evaluating the effect of varying concentrations of SAM and the peptide substrate on the IC50 value of this compound against PRMT6, where no change in IC50 was observed.[5] A co-crystal structure of this compound in complex with PRMT6 confirmed that it binds to the substrate binding site.[5]

Signaling Pathways Modulated by Type I PRMTs and this compound

Type I PRMTs, particularly PRMT1, are known to regulate key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[4] PRMT1 can regulate the transcription of EGFR and is also involved in the canonical Wnt signaling pathway.[4] Inhibition of type I PRMTs with probes like this compound can, therefore, modulate these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Biochemical PRMT Inhibition Assay (Scintillation Proximity Assay)

This assay is used to determine the IC50 values of this compound against purified PRMT enzymes.

Workflow:

Materials:

-

Purified recombinant Type I PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT6, PRMT8)

-

Biotinylated peptide substrate (e.g., biotin-histone H4 peptide)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT)

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing the PRMT enzyme and the biotinylated peptide substrate in the assay buffer. The concentrations should be at their respective Km values for each enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 384-well plate.

-

Transfer the enzyme-substrate mixture to the wells.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding streptavidin-coated SPA beads suspended in a stop buffer (e.g., containing unlabeled SAM and EDTA).

-

Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PRMT Inhibition Assay (Western Blot)

This method is used to assess the ability of this compound to inhibit PRMT activity within cells by measuring the methylation status of specific histone residues.

Workflow:

Materials:

-

MCF7 cells or HEK293 cells

-

For PRMT6 activity: FLAG-tagged PRMT6 expression vector

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H4R3me2a, anti-H3R2me2a, anti-total Histone H4, anti-total Histone H3, anti-FLAG)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

For endogenous PRMT1 activity, seed MCF7 cells and allow them to adhere. Treat the cells with a concentration range of this compound for 48 hours.[5][6]

-

For PRMT6 activity, transfect HEK293 cells with a FLAG-tagged PRMT6 expression vector. After transfection, treat the cells with a concentration range of this compound for 20 hours.[5][6]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the methylated histone signal to the total histone signal.

-

Determine the cellular IC50 value by plotting the normalized signal against the this compound concentration.

-

Global Arginine Methylation Analysis (Western Blot)

To assess the global effect of this compound on arginine methylation, pan-methylarginine antibodies can be utilized.

Procedure: This protocol follows the same steps as the cellular PRMT inhibition assay by Western blot, with the following modifications:

-

Primary Antibodies: Use pan-specific antibodies that recognize asymmetric dimethylarginine (aDMA), symmetric dimethylarginine (sDMA), and monomethylarginine (MMA).

-

Analysis: Compare the global levels of aDMA, sDMA, and MMA in this compound-treated cells versus control cells. This compound treatment is expected to decrease global aDMA levels and may concurrently increase MMA and sDMA levels.[5]

Conclusion

This compound is a well-characterized and highly valuable chemical probe for studying the biological roles of type I PRMTs. Its potency, selectivity, and cell activity make it a powerful tool for researchers in academia and industry. The detailed protocols provided in this guide should enable scientists to effectively utilize this compound in their investigations of arginine methylation in health and disease. The availability of the negative control, MS094, further enhances the rigor of studies employing this chemical probe.

References

- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Structural Genomics Consortium [thesgc.org]

- 7. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

MS023: A Technical Guide to Interrogating Arginine Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MS023, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). We will delve into its mechanism of action, applications in studying arginine methylation, and provide detailed experimental protocols and quantitative data to facilitate its use in a research setting.

Introduction to Arginine Methylation and this compound

Arginine methylation is a crucial post-translational modification that plays a significant role in a myriad of cellular processes, including signal transduction, transcriptional regulation, and DNA damage repair. This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Type I PRMTs (PRMT1, PRMT3, PRMT4/CARM1, and PRMT6) are responsible for the formation of asymmetric dimethylarginine (ADMA) on substrate proteins. Dysregulation of these enzymes has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.

This compound is a powerful research tool that has emerged as a highly potent and selective inhibitor of Type I PRMTs. Its robust in-vivo activity and excellent selectivity profile make it an invaluable chemical probe for elucidating the biological functions of Type I PRMTs and for validating them as therapeutic targets.

Mechanism of Action and Specificity

This compound acts as a selective, potent, and cell-permeable inhibitor of Type I PRMTs, but not Type II or Type III PRMTs. It has been shown to be a valuable chemical tool for studying the biological functions of PRMTs and for validating PRMTs as a new target class for drug discovery. The compound was developed through a structure-activity relationship (SAR) study of a pan-PRMT inhibitor, arginine-bisubstrate analog 1. This optimization led to the creation of this compound, which exhibits significant improvements in inhibitory potency and selectivity for Type I PRMTs over Type II.

Quantitative Data: Inhibitory Potency of this compound

The following table summarizes the in vitro inhibitory potency of this compound against a panel of human PRMTs.

| PRMT Target | IC50 (nM) |

| PRMT1 | 8 |

| PRMT3 | 29 |

| PRMT4/CARM1 | 21 |

| PRMT6 | 20 |

| PRMT8 | 11 |

| PRMT5 (Type II) | >10,000 |

| PRMT7 (Type III) | >50,000 |

| PRMT9 (Type II) | >10,000 |

Data compiled from multiple sources. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Key Research Applications of this compound

This compound has been instrumental in advancing our understanding of the roles of Type I PRMTs in various disease contexts.

-

Oncology: Elevated levels of Type I PRMTs are observed in numerous cancers, including breast cancer, lung cancer, and glioblastoma. This compound has been shown to inhibit the growth of cancer cells by reducing the levels of asymmetric arginine methylation on key substrate proteins involved in RNA processing and the DNA damage response. For instance, in glioblastoma models, this compound treatment led to a reduction in the methylation of non-histone proteins like Sam68 and MRE11, which are crucial for RNA processing/splicing and DNA repair, respectively.

-

DNA Damage Response: Type I PRMTs are key regulators of the DNA damage response (DDR). This compound has been used to demonstrate that inhibition of these enzymes can sensitize cancer cells to DNA-damaging agents.

-

Signal Transduction: By inhibiting Type I PRMTs, this compound allows for the detailed study of signaling pathways that are regulated by arginine methylation.

Signaling Pathway: this compound and the DNA Damage Response

The following diagram illustrates the role of Type I PRMTs in the DNA damage response and how this compound can be used to study this pathway.

Caption: this compound inhibits PRMT1-mediated methylation of MRE11, a key step in the DNA damage response.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

Western Blotting for Arginine Methylation

This protocol allows for the detection of changes in asymmetric dimethylarginine (ADMA) levels on total cellular proteins or a specific protein of interest after this compound treatment.

Materials:

-

Cells of interest

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-ADMA antibody (e.g., Abcam ab412)

-

Antibody against protein of interest

-

Loading control antibody (e.g., anti-beta-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for the desired time (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-ADMA, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) or a DMSO vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Assay:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

-

For CellTiter-Glo®: Follow the manufacturer's instructions to measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the data to determine the IC50 value for cell growth inhibition.

Experimental Workflow: From Hypothesis to Validation

The following diagram outlines a typical experimental workflow for investigating the role of a Type I PRMT in a specific cellular process using this compound.

Caption: A logical workflow for using this compound to study the function of Type I PRMTs.

Conclusion

This compound is a cornerstone chemical probe for the study of Type I PRMTs. Its high potency and selectivity allow for the precise dissection of arginine methylation-dependent signaling pathways and cellular processes. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their own investigations, ultimately contributing to a deeper understanding of the biological roles of arginine methylation in health and disease.

The Impact of MS023 on Gene Transcription Regulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS023 is a potent and selective small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs), a family of enzymes crucial for post-translational modification of both histone and non-histone proteins. By modulating the methylation status of key cellular proteins, this compound exerts significant influence over gene transcription regulation. This technical guide delves into the core mechanisms of this compound's action, presenting its effects on signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Core Mechanism of Action

This compound functions as a noncompetitive inhibitor, binding to the substrate-binding site of Type I PRMTs.[1] This class of enzymes, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, is responsible for catalyzing the asymmetric dimethylation of arginine residues on various protein substrates.[2][3] The inhibitory action of this compound leads to a global reduction in asymmetric dimethylarginine (aDMA) levels and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (sDMA) levels.[1] A primary and well-documented target of this compound's activity is the inhibition of PRMT1, the main enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a).[1] This histone mark is a critical component of the epigenetic landscape, and its reduction by this compound directly impacts gene expression.

Effects on Gene Transcription Regulation and Cellular Processes

The inhibition of Type I PRMTs by this compound, particularly PRMT1, initiates a cascade of events that ultimately perturbs gene transcription and cellular homeostasis. A key consequence is the impairment of RNA splicing.[2][4] BioID analysis has revealed that many of PRMT1's interacting proteins are involved in mRNA splicing.[2] Inhibition of PRMT1 by this compound disrupts the normal function of these splicing factors, leading to inefficient mRNA processing.

This disruption in RNA metabolism contributes to the formation of R-loops, which are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and the associated non-template single-stranded DNA.[2][4][5] The accumulation of unresolved R-loops can lead to DNA replication fork collapse and the formation of DNA double-strand breaks (DSBs).[2][5] The induction of DSBs, evidenced by an increase in γH2AX foci, is a significant downstream effect of this compound treatment.[2][5] This accumulation of DNA damage can trigger cell cycle arrest and ultimately lead to apoptosis.[5]

The ability of this compound to induce DNA damage and impair DNA damage response pathways underlies its synergistic effects with DNA damaging agents like cisplatin, etoposide, and ionizing radiation, as well as with PARP inhibitors such as talazoparib.[2][4] This makes this compound a promising candidate for combination therapies in oncology, particularly in cancers like small cell lung cancer (SCLC).[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs

| PRMT Isoform | IC50 (nM) |

| PRMT1 | 30[6][7][8][9][10] |

| PRMT3 | 119[6][7][8][9][10] |

| PRMT4 | 83[6][7][8][9][10] |

| PRMT6 | 4[6][7][8][9][10] |

| PRMT8 | 5[6][7][8][9][10] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Target Mark | IC50 (nM) |

| MCF7 | H4R3me2a | 9[6][10] |

| HEK293 | H3R2me2a | 56[6][10] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Experimental Workflow for Assessing this compound Activity

Detailed Experimental Protocols

Western Blotting for Histone Methylation and DNA Damage

-

Cell Lysis: Treat cells with this compound for the desired time (e.g., 48 hours).[1] Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include anti-H4R3me2a, anti-total Histone H4, anti-γH2AX, and anti-β-actin (as a loading control).[1]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometry analysis can be performed to quantify the changes in protein levels, normalizing the protein of interest to the loading control.[1]

Scintillation Proximity Assay (SPA) for In Vitro PRMT Inhibition

This assay is used to determine the IC50 values of compounds against PRMT enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the specific PRMT enzyme, a biotinylated peptide substrate, and [³H]-S-adenosyl-L-methionine ([³H]-SAM) in a suitable reaction buffer.[6]

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature to allow for the methyltransferase reaction to proceed.

-

Signal Detection: Stop the reaction and add streptavidin-coated scintillant beads. The biotinylated peptide, if methylated, will bind to the beads, bringing the [³H]-methyl group in close proximity to the scintillant, generating a light signal that can be measured by a scintillation counter.[6]

-

IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Immunofluorescence for γH2AX Foci

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound, a DNA damaging agent, or a combination of both.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking and Antibody Staining: Block with 1% BSA in PBST and then incubate with a primary antibody against γH2AX. After washing, incubate with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per cell can be quantified to assess the level of DNA double-strand breaks.[2]

Conclusion

This compound is a valuable chemical probe for studying the role of Type I PRMTs in cellular processes and a potential therapeutic agent. Its ability to disrupt gene transcription regulation through the inhibition of histone methylation, leading to RNA splicing defects and DNA damage, highlights the intricate connection between epigenetic modifications and genome stability. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the multifaceted effects of this compound and its therapeutic potential.

References

- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

The Biological Impact of MS023: A Technical Guide to a Potent Type I PRMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MS023, a potent and selective small-molecule inhibitor of type I protein arginine methyltransferases (PRMTs). Overexpression and aberrant activity of PRMTs have been implicated in a variety of diseases, most notably cancer, making them a compelling target for therapeutic intervention. This compound serves as a critical chemical probe for elucidating the biological functions of type I PRMTs and presents a promising scaffold for the development of novel therapeutics. This document details the mechanism of action of this compound, the biological pathways it affects, quantitative data on its activity, and comprehensive experimental protocols for its characterization.

Core Mechanism of Action

This compound is a cell-active inhibitor that demonstrates high potency against type I PRMTs, which are responsible for catalyzing the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins.[1][2] This family includes PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[1] The compound is highly selective, showing no significant activity against type II (symmetric dimethylation) or type III (monomethylation) PRMTs, nor other epigenetic modifiers like protein lysine methyltransferases and DNA methyltransferases.[3]

Biochemical studies have revealed that this compound acts as a noncompetitive inhibitor with respect to both the methyl donor S-adenosyl-L-methionine (SAM) and the peptide substrate.[3] X-ray crystallography has confirmed that this compound binds to the substrate-binding site of PRMT6.[3] By inhibiting type I PRMTs, this compound leads to a global reduction in cellular levels of asymmetrically dimethylated arginine residues on proteins.[3] Concurrently, this inhibition results in an increase in monomethylated and symmetrically dimethylated arginine.[3]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Type I PRMTs

| Target | IC50 (nM) |

| PRMT1 | 30[2][4][5] |

| PRMT3 | 119[2][4][5] |

| PRMT4 (CARM1) | 83[2][4][5] |

| PRMT6 | 4[2][4][5] |

| PRMT8 | 5[2][4][5] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| MCF7 | Inhibition of H4R3me2a | 9[2][4] |

| HEK293 | Inhibition of H3R2me2a (PRMT6 activity) | 56[2][4] |

Biological Pathways Modulated by this compound

The inhibition of type I PRMTs by this compound triggers a cascade of downstream effects, impacting several critical cellular processes. The primary pathways affected are gene expression, RNA metabolism, DNA damage response, and cell cycle regulation.

Impact on Gene Expression and RNA Metabolism

PRMTs play a crucial role in the regulation of gene transcription through the methylation of histone and non-histone proteins, including transcription factors and splicing machinery components. Treatment with this compound has been shown to lead to the downregulation of genes associated with cell cycle progression and the DNA damage response (DDR).[6][7] Furthermore, studies in small cell lung cancer (SCLC) have revealed that this compound impairs RNA splicing.[8][9] This is consistent with proteomic analyses which have identified that many PRMT1 interactors are involved in mRNA splicing.[9][10] The disruption of RNA metabolism can lead to the formation of DNA:RNA hybrids (R-loops), which are a source of genomic instability.[9]

Induction of DNA Damage and Cell Cycle Arrest

The impairment of RNA splicing and the subsequent formation of R-loops contribute to the induction of DNA double-strand breaks (DSBs).[9] The downregulation of key DNA damage repair genes, such as FANCM, BRCA2, RAD51AP1, and FANCD2, further exacerbates this effect.[6] Consequently, treatment with this compound leads to an accumulation of DSBs, as indicated by an increase in γH2AX foci.[9] This DNA damage triggers a cell cycle arrest, and prolonged exposure can lead to apoptosis.[7] The synergistic effect observed when this compound is combined with DNA damaging agents like cisplatin, etoposide, and ionizing radiation underscores the compound's role in sensitizing cancer cells to these therapies.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological effects. The following sections provide protocols for key experiments.

PRMT Scintillation Proximity Assay (SPA)

This biochemical assay is used to determine the in vitro inhibitory activity of this compound against PRMTs.

Principle: The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a biotinylated peptide substrate. The biotinylated and tritiated peptide is then captured by streptavidin-coated scintillant beads, bringing the radioactivity in close proximity to the scintillant and generating a light signal that is proportional to the enzyme activity.

Materials:

-

PRMT enzyme (e.g., PRMT1, PRMT6)

-

Biotinylated peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound and control compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)

-

Streptavidin-coated SPA beads

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the PRMT enzyme, biotinylated peptide substrate, and this compound or vehicle control (DMSO).

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction mixture at the optimal temperature and time for the specific PRMT enzyme.

-

Terminate the reaction by adding a stop solution containing streptavidin-coated SPA beads.

-

Incubate to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot for Histone Methylation

This assay is used to assess the ability of this compound to inhibit PRMT activity within cells by measuring the levels of specific histone arginine methylation marks.

Principle: Cells are treated with this compound, and total histones are extracted. Western blotting is then performed using antibodies specific for asymmetrically dimethylated histone marks, such as H4R3me2a (a marker for PRMT1 activity) or H3R2me2a (a marker for PRMT6 activity). Total histone levels are used as a loading control.

Materials:

-

Cell line of interest (e.g., MCF7, HEK293)

-

This compound and control compound (e.g., MS094)

-

Cell lysis buffer

-

Primary antibodies (anti-H4R3me2a, anti-H3R2me2a, anti-total H4, anti-total H3)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or the inactive control MS094 for the desired duration (e.g., 24-48 hours).[1][3]

-

Lyse the cells and extract total protein or histones.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the methylated histone signal to the total histone signal.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Principle: Cells are treated with this compound over several days, and cell viability or proliferation is measured using various methods, such as crystal violet staining, MTT assay, or cell counting.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

Multi-well plates

-

Reagents for the chosen viability assay (e.g., crystal violet, MTT reagent)

Procedure:

-

Seed cells at a low density in a multi-well plate.

-

After 24 hours, treat the cells with a range of this compound concentrations.

-

Incubate the cells for a period of 3 to 7 days, depending on the cell line's doubling time.

-

At the end of the incubation period, measure cell viability using the chosen method.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

This compound is a powerful chemical probe that has been instrumental in advancing our understanding of the biological roles of type I PRMTs. Its high potency and selectivity, coupled with its well-characterized mechanism of action, make it an invaluable tool for researchers in academia and industry. The profound effects of this compound on gene expression, RNA metabolism, and the DNA damage response highlight the therapeutic potential of targeting type I PRMTs in cancer and other diseases. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of next-generation PRMT inhibitors.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PRMT1 inhibitor this compound suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

MS023: A Comprehensive Selectivity Profile Against Protein Arginine Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MS023, a potent and cell-active inhibitor of human type I protein arginine methyltransferases (PRMTs). The document outlines its inhibitory activity across various PRMT family members, details the experimental methodologies used for its characterization, and presents key signaling and experimental workflows through structured diagrams.

Introduction to this compound and Protein Arginine Methyltransferases

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This post-translational modification plays a critical role in numerous cellular processes, including signal transduction, gene transcription, and DNA repair.[1] Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][3]

PRMTs are classified into three main types based on their catalytic activity[2][3]:

-

Type I PRMTs (PRMT1, PRMT3, PRMT4/CARM1, PRMT6, PRMT8) catalyze monomethylation and subsequent asymmetric dimethylation of arginine residues.[3]

-

Type II PRMTs (PRMT5, PRMT9) catalyze monomethylation and subsequent symmetric dimethylation.

-

Type III PRMTs (PRMT7) are capable of only monomethylating arginine residues.

This compound has emerged as a valuable chemical probe for studying the biological functions of type I PRMTs.[2][4] This guide focuses on its specific inhibitory profile.

Quantitative Selectivity Profile of this compound

This compound demonstrates potent inhibitory activity against type I PRMTs while showing no significant activity against type II and type III PRMTs.[2][4][5] The half-maximal inhibitory concentration (IC50) values from biochemical assays are summarized in the table below.

| PRMT Family | Target | This compound IC50 (nM) |

| Type I | PRMT1 | 30 ± 9[4] |

| PRMT3 | 119 ± 14[4] | |

| PRMT4 (CARM1) | 83 ± 10[4] | |

| PRMT6 | 4 ± 0.5[4] | |

| PRMT8 | 5 ± 0.1[4] | |

| Type II | PRMT5 | > 10,000[4][6] |

| PRMT9 | > 10,000[4][6] | |

| Type III | PRMT7 | > 10,000[4][6] |

Furthermore, this compound has been shown to be highly selective against a panel of 25 protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs), with no inhibitory activity observed at concentrations up to 10 µM.[4][6] A close analog of this compound, MS094, serves as a negative control as it is inactive in biochemical and cellular assays.[2][4]

Experimental Protocols

The characterization of this compound's selectivity and potency involves both biochemical and cellular assays.

Biochemical Scintillation Proximity Assay (SPA)

A scintillation proximity assay (SPA) is the primary method used to determine the in vitro inhibitory activity of this compound against PRMTs.[5][7]

Methodology:

-

Reaction Mixture Preparation: The assay is conducted in a microplate format. Each well contains the specific PRMT enzyme, a biotinylated peptide substrate (e.g., a histone tail peptide), and varying concentrations of the test compound (this compound).

-

Initiation of Reaction: The methyltransferase reaction is initiated by the addition of tritiated S-adenosyl-L-methionine ([³H]-SAM), which serves as the methyl donor.[5][7] The reaction is performed under balanced conditions at Km concentrations for both the substrate and the cofactor.[5][7]

-

Incubation: The reaction is allowed to proceed for a defined period under optimized temperature and buffer conditions.

-

Detection: The reaction is stopped, and streptavidin-coated SPA beads are added to each well. The biotinylated peptide substrate, now carrying a [³H]-methyl group if the reaction was successful, binds to the SPA beads. This proximity of the radiolabel to the scintillant within the bead generates a light signal that is proportional to the level of methylation.

-

Data Analysis: The light signal is measured using a microplate scintillation counter. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

Structural Basis for MS023 Inhibition of PRMT6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of Protein Arginine Methyltransferase 6 (PRMT6) by the potent, selective, and cell-active inhibitor, MS023. This document outlines the key binding interactions, quantitative inhibitory data, and detailed experimental methodologies relevant to the study of this compound and its effects on type I PRMTs.

Core Inhibition Mechanism